(2E)-3-(4-methoxyphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide
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Overview
Description
(2E)-3-(4-methoxyphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a methoxyphenyl group, a thiophenyl group, and a thiadiazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methoxyphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reactions: The thiadiazole ring is then coupled with a thiophenyl group using cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Enamide: The final step involves the formation of the enamide by reacting the intermediate with 4-methoxyphenylacetylene under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl and methoxyphenyl groups.
Reduction: Reduction reactions may target the double bond in the enamide group.
Substitution: Substitution reactions can occur at the aromatic rings, especially the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced enamide or fully saturated amide.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or conductive polymers.
Biology
Biological Activity: Investigation of its potential as an antimicrobial or anticancer agent.
Biochemical Probes: Use as a probe to study enzyme interactions or cellular pathways.
Medicine
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Diagnostic Tools: Potential use in imaging or diagnostic assays.
Industry
Agriculture: Possible application as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methoxyphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. In a catalytic context, it may act as a ligand to facilitate the formation of active catalytic species.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-methoxyphenyl)-N-[3-(phenyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide: Similar structure but with a phenyl group instead of a thiophenyl group.
(2E)-3-(4-methoxyphenyl)-N-[3-(pyridin-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide: Contains a pyridinyl group instead of a thiophenyl group.
Uniqueness
The presence of the thiophenyl group in (2E)-3-(4-methoxyphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide may impart unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications compared to its analogs.
Properties
Molecular Formula |
C16H13N3O2S2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C16H13N3O2S2/c1-21-12-7-4-11(5-8-12)6-9-14(20)17-16-18-15(19-23-16)13-3-2-10-22-13/h2-10H,1H3,(H,17,18,19,20)/b9-6+ |
InChI Key |
LXKWSDFSVTWRKX-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=NS2)C3=CC=CS3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=NC(=NS2)C3=CC=CS3 |
Origin of Product |
United States |
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